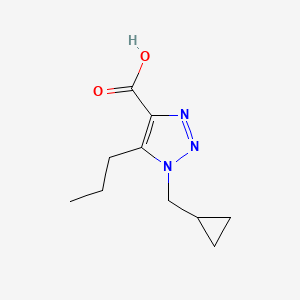

1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Descripción

Overview of 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₁₅N₃O₂; molecular weight 209.24 g/mol) features a 1,2,3-triazole core substituted with a cyclopropylmethyl group at the N1 position and a propyl chain at the C5 position, terminated by a carboxylic acid moiety at C4. The cyclopropylmethyl group introduces steric bulk and conformational rigidity, while the propyl chain contributes hydrophobic character. The SMILES notation CCCC1=C(N=NN1CC2CC2)C(=O)O encodes its connectivity, with the cyclopropane ring (CC2CC2) directly bonded to the triazole’s nitrogen.

Table 1: Molecular Properties of 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid |

| SMILES | CCCCC1=C(N=NN1CC2CC2)C(=O)O |

| Key Functional Groups | Triazole, Carboxylic Acid |

The compound’s crystalline structure and melting point remain uncharacterized in open literature, but analogues with similar substituents exhibit melting points between 120–168°C, suggesting moderate thermal stability. Its solubility profile likely spans polar solvents (e.g., water, ethanol) due to the carboxylic acid, though the hydrophobic substituents may reduce aqueous solubility compared to simpler triazole derivatives.

Significance of 1,2,3-Triazole-4-carboxylic Acid Derivatives in Contemporary Chemical Research

1,2,3-Triazole-4-carboxylic acids are prized for their dual functionality: the triazole ring participates in dipole-dipole and hydrogen-bonding interactions, while the carboxylic acid enables salt formation and further synthetic modification. These derivatives are pivotal in drug discovery, as evidenced by their roles as protease inhibitors, antimicrobial agents, and kinase modulators. For instance, the parent compound 1,2,3-triazole-4-carboxylic acid (C₃H₃N₃O₂; molecular weight 113.07 g/mol) demonstrates antifungal activity against Candida albicans when functionalized with hydrophobic side chains.

The introduction of cyclopropyl and alkyl groups enhances metabolic stability and target selectivity. Cyclopropane’s strain energy and sp³ hybridization distort electronic distribution, potentially increasing binding affinity to biological targets. Propyl chains, as seen in the subject compound, balance lipophilicity and steric effects, optimizing membrane permeability without excessive bulk.

Objectives and Scope of the Research Outline

This review aims to:

- Systematically analyze the structural and electronic characteristics of 1-(cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

- Evaluate synthetic methodologies for 1,2,3-triazole-4-carboxylic acid derivatives, emphasizing cyclopropane and alkyl substituent incorporation.

- Assess the compound’s potential applications in medicinal chemistry and materials science, focusing on its role as a pharmacophore or synthetic intermediate.

By integrating computational, synthetic, and pharmacological data, this work seeks to elucidate structure-activity relationships and guide future research on triazole-based therapeutics.

Propiedades

Fórmula molecular |

C10H15N3O2 |

|---|---|

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

1-(cyclopropylmethyl)-5-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15) |

Clave InChI |

JAYYPSGXSIQMIS-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=C(N=NN1CC2CC2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation typically follows these stages:

- Formation of the 1,2,3-triazole core via cycloaddition or nucleophilic substitution reactions.

- Introduction of the cyclopropylmethyl substituent at the N1 position, often through alkylation of a triazole intermediate.

- Attachment of the propyl group at the C5 position, either by starting from appropriately substituted precursors or via organometallic coupling.

- Carboxylation at the C4 position to yield the carboxylic acid functionality, usually by treatment with carbon dioxide or through ester hydrolysis.

Specific Preparation Method (Based on Patent US20180029999A1)

A closely related preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the following steps:

- Starting from a 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate, a Grignard reagent (e.g., isopropylmagnesium chloride) is added at low temperatures (−20 °C to −10 °C).

- The reaction mixture is then treated with carbon dioxide to introduce the carboxylic acid group at the C4 position.

- Subsequent acidification and extraction yield the crude carboxylic acid.

- Alkylation with methyl iodide and potassium carbonate in a mixed solvent system (THF/DMF) at 25–40 °C can be used to form methyl esters if desired.

- Final purification by crystallization and drying under vacuum provides the target triazole carboxylic acid with yields reported around 60% for similar compounds.

While this patent specifically describes 1-cyclopentyl derivatives, the methodology is adaptable to 1-(cyclopropylmethyl) substituents by using cyclopropylmethyl chloride or bromide as the alkylating agent in the initial steps.

Reaction Conditions and Solvent Systems

- Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and mixtures thereof are commonly employed.

- Temperature: Reactions are conducted at low temperatures (−20 °C to 40 °C) to control reactivity and selectivity.

- Bases: Potassium carbonate (K₂CO₃) is used as a base in alkylation steps.

- Reagents: Grignard reagents (e.g., isopropylmagnesium chloride) facilitate organometallic transformations.

- Workup: Acidification with hydrochloric acid and extraction with ethyl acetate or similar organic solvents.

Summary Table of Preparation Parameters

Analytical Techniques for Characterization

To confirm the structure and purity of 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, the following analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed information on the chemical environment of protons and carbons, confirming substitution patterns on the triazole ring and side chains.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and molecular formula.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for carboxylic acid groups (~1700 cm⁻¹ for C=O stretch and broad 2500–3300 cm⁻¹ for O–H stretch) validate the presence of the acid functionality.

- Elemental Analysis: Confirms the elemental composition consistent with the molecular formula C10H15N3O2.

- Chromatographic Purification: Techniques such as recrystallization or column chromatography (silica gel) ensure high purity (>95%) of the final compound.

Research Discoveries and Applications

Though specific experimental data on 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid are limited, related triazole derivatives demonstrate:

- Biological Activity: Potential antimicrobial, anticancer, and enzyme inhibitory properties attributed to the triazole core and the cyclopropylmethyl substituent enhancing binding affinity.

- Mechanism: Likely involves binding to enzyme active sites, disrupting microbial growth or cancer cell proliferation.

- Structure-Activity Relationships (SAR): The cyclopropylmethyl group influences steric and electronic properties, impacting bioactivity and metabolic stability.

Further research is warranted to explore pharmacokinetics, toxicity, and therapeutic potential.

Comparative Perspective with Similar Compounds

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-derived transformations, with two primary reaction types documented:

Esterification

Reaction with methyl iodide under alkaline conditions produces the corresponding methyl ester. This process employs a mixed solvent system (THF/DMF) and temperatures ranging from 0°C to 80°C :

| Reagent | Conditions | Product | Yield Optimization Factors |

|---|---|---|---|

| Methyl iodide | THF/DMF, 0–80°C, 5–48 hours | Methyl ester derivative | Alkali catalyst, solvent composition |

This reaction demonstrates selectivity, as the carboxylic acid group reacts preferentially over other functionalities under controlled conditions .

Amidation

The acid group forms hydrazide derivatives when treated with hydrazines. While specific conditions for this compound are not fully detailed, analogous triazole-carboxylic acids undergo amidation to yield bioactive carbohydrazides .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in reactions influenced by substituent electronic effects:

Electrophilic Substitution

The propyl and cyclopropylmethyl groups direct electrophiles to specific positions on the triazole ring. Bromination studies on structurally related compounds suggest potential for halogenation at the 4- or 5-positions under radical initiation , though direct evidence for this compound requires further investigation.

Coordination Chemistry

The triazole nitrogen atoms can act as ligands in metal complexes. While no direct coordination studies exist for this compound, analogous 1,2,3-triazoles form stable complexes with transition metals like copper(II) and zinc(II) .

Functional Group Interplay

The proximity of the carboxylic acid and triazole groups creates unique reactivity patterns:

Tandem Reactions

Sequential modifications exploit both functionalities:

-

Initial esterification of the carboxylic acid

-

Subsequent triazole ring functionalization (e.g., alkylation)

This strategy enables modular derivatization while preserving the core scaffold .

Stability Under Reaction Conditions

Critical stability parameters for process optimization:

| Condition | Stability Profile | Degradation Pathways |

|---|---|---|

| Strong acids | Limited stability | Cyclopropane ring opening |

| Strong bases | Moderate stability | Ester hydrolysis |

| Oxidizing agents | Poor stability | Triazole ring decomposition |

Reaction design must account for these stability limitations to prevent undesired side reactions .

Comparative Reactivity Table

Key differences from structurally similar compounds:

Aplicaciones Científicas De Investigación

1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Aryl vs. Alkyl Substituents

- Aryl Groups (e.g., 4-Chlorophenyl, 4-tert-Butylphenyl): These substituents enhance lipophilicity and improve binding to hydrophobic pockets in target proteins. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl) demonstrated potent antitumor activity against lung cancer cells (NCI-H522) due to synergistic effects of the electron-withdrawing trifluoromethyl group and aromatic π-stacking interactions .

- Alkyl Groups (e.g., Cyclopropylmethyl, Propyl): Alkyl chains like propyl improve solubility but may reduce target affinity.

Electronic Effects and Bioactivity

- Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group increases the acidity of the carboxylic acid (pKa ~3.5), enhancing hydrogen-bonding capacity but reducing cell permeability due to ionization at physiological pH .

- For instance, 1-(thiazol-2-yl)-5-methyl derivatives showed moderate activity, likely due to zwitterionic forms enhancing solubility .

Discontinued Compounds

The discontinuation of the target compound and 1-(3-chlorophenyl)-5-propyl analogues may reflect challenges such as:

- Synthetic Complexity: Cyclopropylmethyl groups require specialized reagents (e.g., cyclopropane derivatives) for regioselective triazole formation .

- Limited Efficacy: Preliminary screens may have revealed insufficient potency compared to aryl-substituted analogues like 1-(4-chlorophenyl)-5-CF₃ .

Discussion

The target compound’s structural features position it as a moderate candidate for further optimization. While its alkyl substituents may improve pharmacokinetic properties, the lack of strong electron-withdrawing groups likely limits its bioactivity. In contrast, aryl-substituted derivatives dominate preclinical studies due to their superior target engagement. Future work could explore hybrid structures, such as cyclopropylmethyl-aryl combinations, to balance solubility and potency.

Actividad Biológica

1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- CAS Number : 1247401-33-7

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 209.24 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets through multiple mechanisms:

- Antimicrobial Activity : Triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The presence of the carboxylic acid group enhances solubility and bioavailability.

- Anticancer Activity : Triazoles have been shown to induce apoptosis in cancer cells by affecting mitochondrial function and DNA integrity. For instance, related compounds have demonstrated antiproliferative effects against leukemia cell lines through mechanisms involving DNA damage and mitochondrial membrane potential disruption .

- Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential of 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs in various therapeutic contexts:

-

Anticancer Studies :

- A study on related triazole compounds found significant antiproliferative activity against multiple cancer cell lines. The mechanism involved induction of morphological changes indicative of apoptosis, such as chromatin condensation and formation of apoptotic bodies .

- Another investigation reported that derivatives of triazole exhibited comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting tumor growth in vitro .

- Antimicrobial Activity :

- Pharmacokinetic Profiles :

Q & A

Q. What are the recommended synthetic routes for 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

A common approach involves cyclocondensation of appropriate precursors. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by hydrolysis under basic conditions . For the cyclopropylmethyl substitution, alkylation of intermediates using cyclopropylmethyl halides may be employed, similar to methods used in cyclopropyl-containing heterocycles . Optimization of reaction time (e.g., 2.5–3 hours under reflux) and catalysts (e.g., sodium acetate) is critical to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% recommended for research use) .

- NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm and triazole protons at δ ~7–8 ppm) .

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., mean C–C bond length ≈ 0.003–0.005 Å) to validate stereochemistry .

- Mass spectrometry : Verify molecular weight (e.g., expected m/z ≈ 250–300 for similar triazole-carboxylic acids) .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or acetic acid for recrystallization .

- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the triazole ring or cyclopropylmethyl group degradation . Monitor stability under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s bioactivity compared to other alkyl substitutions?

The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation (unlike linear alkyl chains). Computational studies (e.g., DFT) suggest its rigid structure may improve target binding via van der Waals interactions . Compare with propyl or methyl analogs using enzymatic assays (e.g., IC50 shifts) to quantify steric/electronic effects .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

- Revisiting computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model the triazole ring’s electron-deficient nature .

- Experimental validation : Use kinetic studies (e.g., Arrhenius plots) to compare reaction rates under varying temperatures. For example, cyclopropylmethyl group reactions may show non-linear Arrhenius behavior due to steric strain .

- Synchrotron XRD : Resolve electron density maps to detect unexpected conformations not captured in simulations .

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

- SAR studies : Synthesize analogs with modified substituents (e.g., fluorinated propyl chains) and test against target enzymes (e.g., kinases) .

- Molecular docking : Use crystal structures of homologous proteins (e.g., triazole-binding enzymes) to model interactions. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic pockets accommodating the cyclopropylmethyl group .

- Pharmacokinetic profiling : Assess logP (e.g., ≈2.5–3.5 for similar triazoles) to balance membrane permeability and aqueous solubility .

Methodological Considerations

Q. What precautions are critical when handling this compound?

- PPE : Use nitrile gloves and safety goggles to avoid skin/eye irritation, as cyclopropylmethyl derivatives may exhibit acute toxicity (Category 4 H332) .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (P260 precautionary statement) .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste (UN 3265, Packing Group III) .

Q. How should researchers address conflicting spectral data during characterization?

- Cross-validate techniques : Compare NMR coupling constants with X-ray torsion angles to confirm substituent orientations .

- Dynamic HPLC : Use chiral columns to detect enantiomeric impurities if unexpected peaks arise .

- Elemental analysis : Confirm empirical formula (e.g., C10H12N4O2) to rule out hydrate or salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.